
4-Isopropyl-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an isopropyl group and a methyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylpyridin-2(1H)-one can be achieved through various methods, including:
Alkylation of Pyridine Derivatives:
Cyclization Reactions: Using precursors that contain the necessary functional groups, cyclization reactions can form the pyridine ring with the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Isopropyl-1-methylpyridin-2(1H)-one exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.
Pathways: Modulation of biochemical pathways, potentially influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylpyridine: Lacks the methyl group, which can affect its reactivity and applications.
1-Methylpyridin-2(1H)-one: Lacks the isopropyl group, leading to different chemical properties.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-5-10(3)9(11)6-8/h4-7H,1-3H3 |
InChI-Schlüssel |
HTYZGBMBIMXKBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)N(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



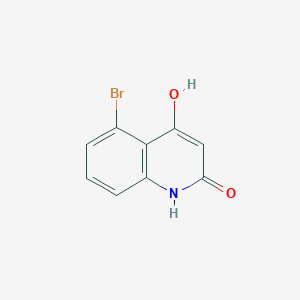



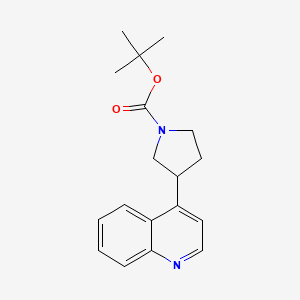
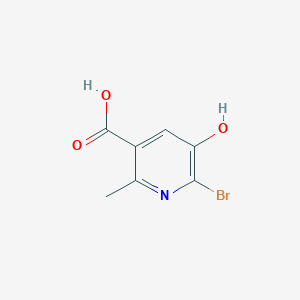


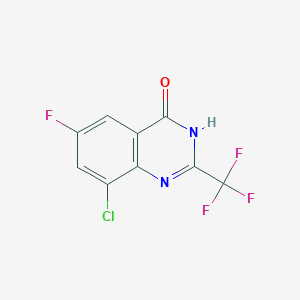
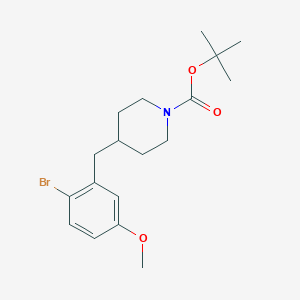
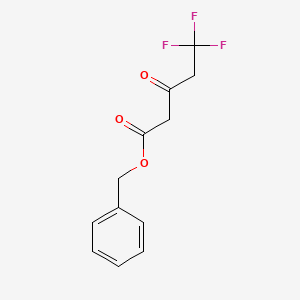
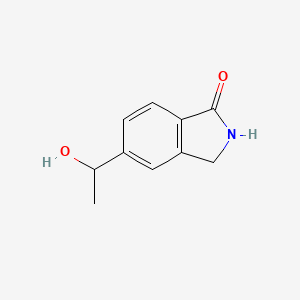
![2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)
